2-(Ethylideneamino)-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
CAS No.:
Cat. No.: VC17307886
Molecular Formula: C12H15N5O4
Molecular Weight: 293.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H15N5O4 |
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Molecular Weight | 293.28 g/mol |
IUPAC Name | 2-[(E)-ethylideneamino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Standard InChI | InChI=1S/C12H15N5O4/c1-2-13-12-15-10-9(11(20)16-12)14-5-17(10)8-3-6(19)7(4-18)21-8/h2,5-8,18-19H,3-4H2,1H3,(H,15,16,20)/b13-2+/t6-,7+,8+/m0/s1 |
Standard InChI Key | ZQTMRZVNSVORHC-RQHLXVEHSA-N |
Isomeric SMILES | C/C=N/C1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
Canonical SMILES | CC=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of a purine base fused to a tetrahydrofuran-derived sugar moiety. The purine ring system is substituted at position 6 with a ketone group and at position 2 with an ethylideneamino (-NH-C(=CH2)-) group. The sugar component, (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl, mirrors the stereochemistry of ribose but includes additional hydroxyl and hydroxymethyl groups, enhancing its hydrophilicity .
Key Structural Features:
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Purine Core: The bicyclic purine system provides a planar aromatic structure conducive to π-π stacking interactions, a common feature in nucleic acid analogs .
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Ethylideneamino Substituent: This group introduces a reactive imine functionality, which may participate in Schiff base formation or act as a hydrogen bond donor/acceptor .
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Sugar Modifications: The tetrahydrofuran ring’s hydroxyl and hydroxymethyl groups enhance solubility and mimic natural nucleoside sugars, potentially enabling interactions with enzymes like kinases or polymerases .
Synthesis and Chemical Properties
Hypothetical Synthesis Pathways
While no direct synthetic routes for this compound are documented in the provided sources, its structure suggests plausible methodologies:
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Glycosylation: Coupling a protected sugar derivative (e.g., 1,2-O-isopropylidene-α-D-ribofuranose) with a modified purine base via Vorbrüggen or Hilbert-Johnson conditions .
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Post-Functionalization: Introducing the ethylideneamino group through nucleophilic substitution or condensation reactions at the C2 position of a pre-formed purine nucleoside .
Physicochemical Properties (Predicted):
Stability and Degradation
Hydrolytic Sensitivity
The ethylideneamino group’s imine bond is prone to hydrolysis under acidic or basic conditions, yielding 2-aminopurine derivatives. This liability may necessitate prodrug strategies for in vivo applications .
Degradation Products:
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2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one: Likely primary hydrolysis product.
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Formaldehyde: Potential byproduct from imine cleavage, requiring toxicological assessment .
Comparative Analysis with Related Compounds
Versus 2′-Deoxyguanosine
Feature | 2′-Deoxyguanosine | Target Compound |
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Sugar Moiety | 2′-Deoxyribose | Modified tetrahydrofuran with hydroxymethyl |
Base Substitution | Guanine (NH₂ at C2) | Ethylideneamino at C2 |
Biological Role | DNA component | Hypothetical kinase/DNA polymerase inhibitor |
Solubility | Moderate | Higher due to additional hydroxyl groups |
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